4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that contains a pyrazole ring with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under reflux conditions in the presence of catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry principles, including the use of metal-free and solvent-free reactions, green solvents, and multicomponent reactions . These methods aim to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethyl cyanoacetate, and acetylacetone . Reaction conditions often involve refluxing in solvents such as ethanol or DMF (dimethylformamide) in the presence of catalysts like piperidine .
Major Products Formed
The major products formed from these reactions include various pyrazolone, pyrazoline, and pyrazolopyridine derivatives . These products have significant applications in medicinal chemistry and material science.
Scientific Research Applications
4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For example, it can regulate the TGF-β/SMAD signaling pathway, which is involved in cellular processes such as fibrosis . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one include:
Uniqueness
What sets this compound apart from these similar compounds is its hydroxyl group at the 4-position, which imparts unique chemical properties and reactivity. This functional group allows for specific interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
4-hydroxy-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-1-4-5-3(2)7/h1,6H,(H2,4,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHJZPRYWOEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603295 |
Source
|
Record name | 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-86-7 |
Source
|
Record name | 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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